N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
“N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide” is a chemical compound that has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in a study . This compound was part of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides that were designed, synthesized, and evaluated for their inhibitory effect on SARS-CoV-2 RdRp .
Synthesis Analysis
The synthesis of similar compounds involves a two-round optimization process . In a related study, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles was developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Chemical Reactions Analysis
The compound has been identified as a potent inhibitor of SARS-CoV-2 RdRp . It was part of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides that were designed, synthesized, and evaluated for their inhibitory effect on SARS-CoV-2 RdRp .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A general method for synthesizing 1-alkyl(allyl)(benzyl)-substituted (indol-3-yl)-sulfanylalkanecarboxylic acids, which include compounds structurally related to N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide, has been developed. This involves the use of N-substituted indoles, thiourea, iodine, and halogencarboxylic acids (Mirskova et al., 2010).
Biological Applications
- Antiproliferative Activity : Some (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids, structurally similar to N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide, exhibit high dose-dependent antiproliferative activity, affecting spontaneous and mitogen-stimulated splenocyte proliferation of mice in vitro (Mirskova et al., 2010).
Pharmacological Potential
- Anti-Helicobacter pylori Agents : Derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, related to the N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide structure, have shown potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002).
Chemical Reactions and Properties
- Resistance to Nucleophilic Displacement : 1-Benzyl-4-bromoimidazole-5-carbonitriles, similar in structure to N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide, have shown resistance to nucleophilic displacement reactions, such as with sulfanylacetamide (Hawkins et al., 1995).
Metabolic Pathways
- In Vitro Oxidative Metabolism : Lu AA21004, a compound structurally related to N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide, is metabolized in vitro to various metabolites, involving enzymes such as CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Crystal Structures
- Molecular Conformation : Crystal structures of related compounds, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal folded conformations about the methylene C atom of the thioacetamide bridge, providing insights into the structural characteristics of similar compounds (Subasri et al., 2016).
Future Directions
The most potent compound in the series, which showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, is a promising candidate for further investigation . This suggests that “N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide” and related compounds could have potential applications in the development of antiviral drugs.
Mechanism of Action
Target of Action
The primary target of the compound N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .
Mode of Action
N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide interacts with RdRp, inhibiting its function . This interaction results in the inhibition of RNA synthesis, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of RdRp by N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide affects the viral replication pathway . By blocking RNA synthesis, the compound disrupts the life cycle of the virus, preventing it from multiplying and spreading .
Pharmacokinetics
The compound has been identified as a potent inhibitor of rdrp, suggesting that it has sufficient bioavailability to interact with its target .
Result of Action
The molecular effect of N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide’s action is the inhibition of RNA synthesis by RdRp . On a cellular level, this results in the prevention of viral replication, potentially leading to a decrease in viral load .
Biochemical Analysis
Biochemical Properties
N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme involved in the replication of the virus . This suggests that the compound interacts with this enzyme, potentially binding to its active site and inhibiting its function .
Cellular Effects
In cellular contexts, N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide has been shown to inhibit RNA synthesis by SARS-CoV-2 RdRp . This suggests that the compound could have a significant impact on viral replication within cells, potentially leading to a decrease in viral load .
Molecular Mechanism
Given its inhibitory effects on SARS-CoV-2 RdRp, it is likely that the compound binds to this enzyme and interferes with its ability to synthesize RNA .
Properties
IUPAC Name |
N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-24(25-15-19-9-3-1-4-10-19)18-28-23-17-26(16-20-11-5-2-6-12-20)22-14-8-7-13-21(22)23/h1-14,17H,15-16,18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMZPSQXHUMBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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